molecular formula C13H17N3O B15279189 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B15279189
M. Wt: 231.29 g/mol
InChI Key: VHUMSGUIOZHFEE-UHFFFAOYSA-N
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Description

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution with Pyridine: The pyrazole ring is then functionalized with a pyridine ring through a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using an appropriate alkyl halide.

    Attachment of the Ethanol Group: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    2-(5-isopropyl-1H-pyrazol-1-yl)ethan-1-ol: Lacks the pyridine ring, which may influence its binding affinity to certain targets.

Uniqueness

The presence of both the isopropyl group and the pyridine ring in 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C13H17N3O/c1-10(2)13-9-12(15-16(13)7-8-17)11-3-5-14-6-4-11/h3-6,9-10,17H,7-8H2,1-2H3

InChI Key

VHUMSGUIOZHFEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CCO)C2=CC=NC=C2

Origin of Product

United States

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